molecular formula C16H14F3NO4S B2571507 N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine CAS No. 362723-01-1

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine

Cat. No.: B2571507
CAS No.: 362723-01-1
M. Wt: 373.35
InChI Key: SAKLXDBCTRRMSD-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features both a sulfonyl group and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine is unique due to the combination of the sulfonyl and trifluoromethyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and reactivity under various conditions.

Properties

IUPAC Name

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-11-5-7-14(8-6-11)25(23,24)20(10-15(21)22)13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKLXDBCTRRMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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